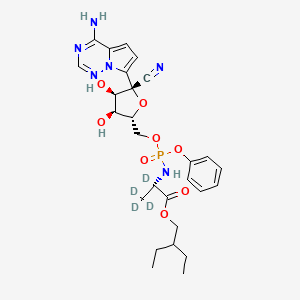

Remdesivir-d4

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C27H35N6O8P |

|---|---|

分子量 |

606.6 g/mol |

IUPAC 名称 |

2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]-2,3,3,3-tetradeuteriopropanoate |

InChI |

InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17-,21+,23+,24+,27-,42?/m0/s1/i3D3,17D |

InChI 键 |

RWWYLEGWBNMMLJ-XEOTYUAQSA-N |

手性 SMILES |

[2H][C@@](C(=O)OCC(CC)CC)(C([2H])([2H])[2H])NP(=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |

规范 SMILES |

CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |

产品来源 |

United States |

Foundational & Exploratory

What is Remdesivir-d4 and its primary use in research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Remdesivir-d4, a deuterated analog of the antiviral drug Remdesivir. It is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its primary use, technical specifications, and relevant experimental protocols.

Introduction to this compound

This compound is a stable, isotopically labeled version of Remdesivir, a broad-spectrum antiviral agent.[1][2] The key difference lies in the replacement of four hydrogen atoms with deuterium atoms, resulting in a higher molecular weight. This isotopic labeling makes this compound an ideal internal standard for the quantification of Remdesivir in biological matrices using mass spectrometry-based assays.[3] Its primary application is in pharmacokinetic (PK) studies, where precise measurement of drug concentration over time is crucial.[4][5]

Core Technical Data

The following table summarizes the key technical specifications for this compound.

| Property | Value | Reference |

| Chemical Formula | C₂₇H₃₁D₄N₆O₈P | [3][6] |

| Molecular Weight | 606.6 g/mol | [3] |

| CAS Number | 2738376-82-2 | [3] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [3] |

| Appearance | A solid | [3] |

| Solubility | Soluble in DMF, DMSO, Methanol | [3] |

Primary Use in Research: Internal Standard in Bioanalysis

The most critical role of this compound in research is its use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[7]

Principle: In quantitative bioanalysis, an internal standard is a compound with similar physicochemical properties to the analyte (in this case, Remdesivir) that is added in a known amount to all samples, calibrators, and quality controls. Because the IS and the analyte behave similarly during sample preparation (e.g., protein precipitation, extraction) and ionization in the mass spectrometer, any sample-to-sample variation in these processes will affect both compounds to a similar degree. By measuring the ratio of the analyte's response to the IS's response, accurate and precise quantification can be achieved, correcting for potential matrix effects and variations in extraction efficiency.[7]

Experimental Workflow: Quantification of Remdesivir in Human Plasma

The following diagram illustrates a typical workflow for the quantification of Remdesivir in human plasma samples using this compound as an internal standard.

Detailed Experimental Protocol: LC-MS/MS Assay

The following is a representative protocol for the quantification of Remdesivir in human plasma, adapted from published methodologies.[7][8]

4.1. Materials and Reagents

-

Remdesivir analytical standard

-

This compound (or other deuterated analogs like Remdesivir-²H5 or Remdesivir-¹³C₆) as internal standard[7][8][9]

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC-MS grade)

-

Formic acid (optional, for mobile phase)

-

Zinc Sulfate (optional, for protein precipitation)[8]

4.2. Preparation of Stock and Working Solutions

-

Prepare individual stock solutions of Remdesivir and this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

-

Prepare a working solution of the internal standard (this compound) by diluting the stock solution with methanol to a final concentration (e.g., 0.5 ng/mL).[7]

-

Prepare a series of working solutions of Remdesivir for the calibration curve by serially diluting the stock solution.

4.3. Sample Preparation

-

To 50 µL of plasma sample, calibrator, or quality control, add the internal standard working solution.

-

Add a protein precipitation agent (e.g., 600 µL of a 50:50 v/v mixture of acetonitrile and methanol).[4]

-

Vortex mix the samples thoroughly.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Dilute the supernatant with HPLC-MS grade water.[4]

-

Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.[4]

4.4. LC-MS/MS Conditions

| Parameter | Typical Conditions |

| LC System | UPLC System |

| Column | C18 reverse-phase column (e.g., Acquity UPLC HSS T3 1.8 µm, 2.1 x 50 mm)[4] |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient Elution | A time-programmed gradient from a high percentage of mobile phase A to a high percentage of mobile phase B. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Remdesivir: m/z 603.3 → 200.0; Remdesivir-¹³C₆: m/z 609.3 → 206.0[8] |

4.5. Data Analysis

-

Integrate the peak areas for Remdesivir and this compound.

-

Calculate the peak area ratio of Remdesivir to this compound.

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Determine the concentration of Remdesivir in the unknown samples by interpolating their peak area ratios from the calibration curve.

Background: Remdesivir's Mechanism of Action

To understand the importance of accurately quantifying Remdesivir, it is essential to comprehend its mechanism of action. Remdesivir is a prodrug that, once inside the host cell, is metabolized into its active form, an adenosine triphosphate (ATP) analog (GS-443902).[10][11][12] This active metabolite competes with natural ATP for incorporation into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp).[13][14] The incorporation of the Remdesivir metabolite leads to delayed chain termination, thereby inhibiting viral replication.[11][14][15]

Signaling Pathway of Remdesivir Activation and Action

The following diagram illustrates the metabolic activation of Remdesivir and its subsequent inhibition of viral RNA synthesis.

Conclusion

This compound is an indispensable tool for researchers engaged in the development and clinical evaluation of Remdesivir. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable pharmacokinetic data, which is fundamental for understanding the drug's behavior in biological systems and for optimizing dosing regimens. This guide provides the foundational technical information and protocols to aid in the effective application of this compound in a research setting.

References

- 1. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Remdesivir Use in the Real-World Setting: An Overview of Available Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Interpatient variability in the pharmacokinetics of remdesivir and its main metabolite GS-441524 in treated COVID-19 subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. tlcstandards.com [tlcstandards.com]

- 7. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of plasma remdesivir and its metabolite GS-441524 using liquid chromatography coupled to tandem mass spectrometry. Application to a Covid-19 treated patient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous quantification of seven repurposed COVID-19 drugs remdesivir (plus metabolite GS-441524), chloroquine, hydroxychloroquine, lopinavir, ritonavir, favipiravir and azithromycin by a two-dimensional isotope dilution LC–MS/MS method in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. What is the mechanism of Remdesivir? [synapse.patsnap.com]

- 12. mdpi.com [mdpi.com]

- 13. drugtargetreview.com [drugtargetreview.com]

- 14. VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP [vekluryhcp.com]

- 15. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Remdesivir-d4 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the mechanism of action of Remdesivir-d4 when used as an internal standard in bioanalytical methods. It is intended for professionals in research, scientific, and drug development fields who are engaged in the quantitative analysis of Remdesivir in biological matrices.

Core Principles of Deuterated Internal Standards in LC-MS/MS

The fundamental role of a deuterated internal standard (D-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is to serve as a reliable comparator for the analyte of interest, in this case, Remdesivir.[1] A known concentration of the D-IS, such as this compound, is added to all samples, including calibration standards and quality controls, at an early stage of the sample preparation process.[1]

The underlying principle is that the stable isotope-labeled (SIL) internal standard is chemically and physically almost identical to the unlabeled analyte.[2][3] This near-identical nature ensures that both compounds exhibit similar behavior throughout the analytical workflow, including extraction, chromatography, and ionization.[1][4] Consequently, any loss of the analyte during sample processing or fluctuations in instrument response will be mirrored by a proportional loss or fluctuation in the internal standard.[5]

By measuring the ratio of the analyte's signal to the internal standard's signal, accurate and precise quantification can be achieved, as this ratio remains constant despite variations in the absolute signal intensities.[1] This ratiometric analysis effectively compensates for matrix effects, such as ion suppression or enhancement, and other sources of experimental variability.[1][5]

For a deuterated internal standard to be effective, it must meet several key criteria:

-

High Purity: Both chemical purity (typically >99%) and isotopic enrichment (generally ≥98%) are crucial to prevent interference and ensure accurate quantification.[1]

-

Sufficient Mass Shift: The number of deuterium atoms should be adequate to provide a mass-to-charge ratio (m/z) that is distinct from the natural isotopic distribution of the analyte, thereby avoiding analytical interference.[1][4]

-

Chromatographic Co-elution: Ideally, the deuterated internal standard should co-elute with the analyte to ensure they experience the same matrix effects at the same time.[4]

-

Isotopic Stability: The deuterium atoms should be located in positions on the molecule that are not susceptible to exchange with hydrogen atoms from the surrounding solvent or matrix under the experimental conditions.[1]

Experimental Workflow for Remdesivir Quantification

The following diagram illustrates a typical experimental workflow for the quantification of Remdesivir in human plasma using this compound as an internal standard.

Caption: Workflow for Remdesivir quantification using a deuterated internal standard.

Logical Relationship of Ratiometric Quantification

The diagram below explains the logical basis for using the ratio of the analyte to the internal standard for accurate quantification.

References

Chemical and physical properties of Remdesivir-d4

An In-depth Technical Guide on the Core Chemical and Physical Properties of Remdesivir-d4

Introduction

This compound is the deuterated form of Remdesivir, a broad-spectrum antiviral medication.[1] It is intended for use as an internal standard for the quantification of Remdesivir in biological samples by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2] The incorporation of deuterium atoms increases the molecular weight of the compound, allowing for its differentiation from the non-deuterated form in mass spectrometry analysis, which is crucial for accurate quantification in pharmacokinetic and metabolic studies.[3] Like its non-deuterated counterpart, this compound is a prodrug that, upon entering cells, is metabolized into its active nucleoside triphosphate form.[2][4]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below. This data is essential for researchers in designing experiments, preparing solutions, and interpreting analytical results.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₁D₄N₆O₈P | [1][2] |

| Molecular Weight | 606.6 g/mol | [1][2][5] |

| CAS Number | 2738376-82-2 | [2] |

| Physical Form | Solid | [2] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [2] |

| Solubility | Soluble in DMF, DMSO, and Methanol. | [2] |

| Storage Temperature | -20°C | [2] |

| Stability | ≥ 4 years at -20°C | [2] |

Mechanism of Action

Remdesivir is a prodrug that delivers a nucleoside analog to host cells.[6] Once inside the cell, it undergoes a series of metabolic steps to be converted into its active triphosphate form, GS-443902.[4][7][8] This active metabolite mimics the natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp).[9][10] The incorporation of the Remdesivir metabolite leads to delayed chain termination, thereby inhibiting viral replication.[7][11]

References

- 1. NB-64-93012-5mg | this compound Neobiotech [neo-biotech.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Remdesivir - Wikipedia [en.wikipedia.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Remdesivir | Johns Hopkins ABX Guide [hopkinsguides.com]

- 10. Remdesivir | C27H35N6O8P | CID 121304016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. drugtargetreview.com [drugtargetreview.com]

Commercial availability and suppliers of Remdesivir-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, suppliers, and core technical applications of Remdesivir-d4. It is designed to serve as a comprehensive resource for researchers and professionals engaged in antiviral drug development and related fields. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes complex biological and experimental workflows.

Commercial Availability and Suppliers

This compound, a deuterated analog of the antiviral drug Remdesivir, is primarily utilized as an internal standard in pharmacokinetic and metabolic studies. Its commercial availability is crucial for researchers requiring high-purity, reliable standards for quantitative analysis. Several key suppliers offer this compound for research purposes. Below is a summary of prominent suppliers and their product specifications.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| Cayman Chemical | 30905 | ≥99% deuterated forms (d1-d4) | 500 µg, 1 mg | $275 (500 µg), $521 (1 mg) |

| MedChemExpress | HY-104077S1 | Not specified | 1 mg, 5 mg, 10 mg | $1200 (1 mg) |

Note: Prices are subject to change and may not include shipping and handling fees. Please refer to the supplier's website for the most current pricing and availability.

Technical Data

A summary of the key technical specifications for this compound is provided below.

| Property | Value | Reference |

| CAS Number | 2738376-82-2 | [1] |

| Molecular Formula | C₂₇H₃₁D₄N₆O₈P | [1] |

| Molecular Weight | 606.6 g/mol | [1] |

| Purity | ≥99% deuterated forms (d1-d4) | [1] |

| Formulation | A solid | [1] |

| Solubility | DMF: Soluble, DMSO: Soluble, Methanol: Soluble | [1] |

Experimental Protocols: Quantification of Remdesivir using this compound as an Internal Standard

This compound is an essential tool for the accurate quantification of Remdesivir in biological matrices such as plasma and tissue samples. The following is a generalized protocol based on common liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Objective: To quantify the concentration of Remdesivir in a biological sample using this compound as an internal standard to correct for matrix effects and variations in sample processing.

Materials:

-

Remdesivir analytical standard

-

This compound (internal standard)

-

Human plasma (or other biological matrix)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) or Protein Precipitation (PPT) reagents

-

LC-MS/MS system

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a primary stock solution of Remdesivir and this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

-

From the primary stocks, prepare working solutions at various concentrations by serial dilution.

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Spike blank biological matrix with known concentrations of Remdesivir to create a series of calibration standards.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., 100 µL of plasma), add a fixed amount of this compound working solution.

-

Perform sample clean-up using either protein precipitation (e.g., by adding cold acetonitrile) or solid-phase extraction to remove proteins and other interfering substances.

-

Evaporate the supernatant or eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto an appropriate LC column (e.g., a C18 column).

-

Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

The mass spectrometer should be operated in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both Remdesivir and this compound.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (Remdesivir) and the internal standard (this compound).

-

Calculate the peak area ratio of Remdesivir to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of Remdesivir in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Signaling Pathways and Workflows

Metabolic Activation of Remdesivir

Remdesivir is a prodrug that must be metabolized within the host cell to its active triphosphate form to exert its antiviral effect.[2] The following diagram illustrates this multi-step activation pathway.

Caption: Metabolic activation pathway of Remdesivir.

Mechanism of Action: Inhibition of Viral RNA Polymerase

The active triphosphate form of Remdesivir (GS-443902) acts as an adenosine triphosphate (ATP) analog. It is incorporated into the nascent viral RNA chain by the RNA-dependent RNA polymerase (RdRp), leading to delayed chain termination and inhibition of viral replication.[2][3]

Caption: Mechanism of Remdesivir's inhibition of viral RdRp.

Experimental Workflow for Antiviral Screening

The following diagram outlines a typical workflow for in vitro antiviral screening assays where this compound could be used in the analytical phase for quantification.

Caption: General workflow for in vitro antiviral drug screening.

References

Remdesivir-d4 certificate of analysis interpretation

An In-depth Technical Guide to Interpreting a Remdesivir-d4 Certificate of Analysis

Introduction

A Certificate of Analysis (CoA) is a critical document that provides detailed quality control data for a specific batch of a chemical substance. For researchers, scientists, and drug development professionals utilizing this compound, a deuterated internal standard, a thorough understanding of its CoA is paramount. This compound is primarily intended for use as an internal standard for the quantification of Remdesivir in biological matrices by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This guide provides a comprehensive overview of the typical data presented in a this compound CoA, details the experimental protocols used for its analysis, and offers insights into the interpretation of these results.

Summary of Quantitative Data

The quantitative data on a CoA for this compound is typically presented in a clear, tabular format to allow for easy assessment of the material's quality and suitability for its intended use.

Table 1: General Information

| Parameter | Specification |

| Product Name | This compound |

| CAS Number | 2738376-82-2[1][2] |

| Molecular Formula | C₂₇H₃₁D₄N₆O₈P[1][2] |

| Molecular Weight | 606.6 g/mol [1][2] |

Table 2: Physical and Chemical Properties

| Parameter | Specification |

| Appearance | A solid[1] |

| Solubility | Soluble in DMSO, DMF, Methanol[1] |

| UV Maximum (λmax) | 246 nm[3] |

Table 3: Analytical Data Summary

| Test | Method | Specification |

| Chemical Purity | HPLC | ≥98%[4] |

| Isotopic Purity | LC-MS | ≥99% deuterated forms (d₁-d₄)[1][2] |

| Identity | ¹H NMR, LC-MS/MS | Conforms to structure |

| Residual Solvents | GC | Complies with specification[5] |

| Water Content | Karl Fischer | Complies with specification[5] |

Visualizing Key Information

Diagrams are essential for visualizing complex information such as chemical structures and analytical workflows.

Caption: Chemical structure of Remdesivir with deuterated positions indicated for this compound.

Caption: Logical workflow for the generation of a Certificate of Analysis for this compound.

Experimental Protocols

Detailed methodologies are crucial for researchers to understand how the analytical data was generated and to replicate or adapt methods for their own experiments.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of the substance by separating it from any process-related impurities or degradation products.

-

Instrumentation: An HPLC system equipped with a UV detector.[6][7]

-

Column: Inertsil ODS-3V or equivalent C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[7][8]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (pH adjusted to ~3-4 with orthophosphoric acid). A typical composition is a 50:50 or 55:45 (v/v) ratio of acetonitrile to acidified water.[7][8]

-

Column Temperature: Ambient or controlled at 40 °C.[9]

-

Quantification: Purity is calculated based on the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity

LC-MS/MS provides confirmation of the molecular weight and structure, and is the definitive technique for determining isotopic purity.

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole).[10]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[10]

-

Separation: A suitable C18 column is used for chromatographic separation prior to mass analysis.[10]

-

Mass Analysis:

-

Full Scan: To confirm the molecular weight of this compound (m/z ~607.6 [M+H]⁺).

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored to confirm identity and quantify isotopic distribution. For example, a transition for Remdesivir is m/z 603.3 → 200.0.[11]

-

-

Isotopic Purity Calculation: The isotopic purity is determined by measuring the relative abundance of the deuterated species (d₄) compared to the partially deuterated (d₁, d₂, d₃) and non-deuterated (d₀) species.[12] High-resolution mass spectrometry can be used to resolve these isotopologs.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR is used to confirm that the chemical structure of the compound is consistent with that of Remdesivir.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz).[14]

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Methanol-d₄.[14][15]

-

Analysis: The resulting spectrum is compared to a reference spectrum of Remdesivir. Key chemical shifts for Remdesivir include signals in the aromatic and alkene regions (e.g., 5.6-7.9 ppm).[16]

-

Confirmation of Deuteration: The absence or significant reduction of proton signals at the specific sites of deuteration (the α-carbon and methyl group of the L-alanine moiety) confirms the successful isotopic labeling.[12]

Interpretation of Results

-

Chemical Purity: High chemical purity (e.g., >98%) ensures that the vast majority of the material is this compound and not other chemical entities. This is crucial to prevent interference from impurities in the analytical assay.

-

Isotopic Purity: High isotopic purity (e.g., ≥99% d₁-d₄) is the most critical parameter for a deuterated internal standard.[1] Low isotopic purity, meaning a significant presence of the non-deuterated (d₀) form, can lead to an overestimation of the analyte concentration in unknown samples.[12]

-

Identity: The combination of mass spectrometry and NMR data provides unambiguous confirmation that the material has the correct chemical structure and molecular weight, ensuring the correct standard is being used.

-

Residual Solvents and Water Content: These are controlled to ensure the accurate weighing of the standard for the preparation of stock solutions. Significant amounts of residual solvent or water would lead to errors in the prepared standard concentration.[5]

References

- 1. caymanchem.com [caymanchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. caymanchem.com [caymanchem.com]

- 4. A combined assay for quantifying remdesivir and its metabolite, along with dexamethasone, in serum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. iajps.com [iajps.com]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. Development and Validation of High-Performance Liquid Chromatography Method for the Quantification of Remdesivir in Intravenous Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A validated eco-friendly HPLC-FLD for analysis of the first approved antiviral remdesivir with other potential add-on therapies for COVID-19 in human plasma and pharmaceuticals - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hyperpolarization study on remdesivir with its biological reaction monitoring via signal amplification by reversible exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of Remdesivir Derivate as a Generation of Anti-COVID-19 Drugs Through Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic Purity and Stability of Remdesivir-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and stability of Remdesivir-d4, a deuterated analog of the antiviral drug Remdesivir. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, data presentation in structured tables, and visualizations of key processes to aid in research and development.

Isotopic Purity of this compound

The isotopic purity of a deuterated compound is a critical parameter, ensuring the reliability and reproducibility of studies where it is used, particularly as an internal standard in bioanalytical assays. The determination of isotopic enrichment and the identification of isotopologue impurities are paramount.

Methodologies for Isotopic Purity Determination

The isotopic purity of this compound can be rigorously assessed using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3]

1.1.1. High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a molecule. By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of different isotopologues (molecules differing only in their isotopic composition) can be quantified.

Experimental Protocol: Isotopic Purity by LC-ESI-HRMS

-

Instrumentation: A liquid chromatography system coupled to an electrospray ionization high-resolution mass spectrometer (LC-ESI-HRMS).

-

Chromatography:

-

Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Full scan MS from m/z 150-800.

-

Resolution: ≥ 70,000 FWHM.

-

Data Analysis: Extract the ion chromatograms for the unlabeled Remdesivir ([M+H]⁺) and the deuterated isotopologues ([M+d1+H]⁺, [M+d2+H]⁺, [M+d3+H]⁺, [M+d4+H]⁺). Integrate the peak areas for each isotopologue.

-

-

Calculation of Isotopic Purity: The isotopic purity is calculated as the percentage of the peak area of the desired deuterated species (d4) relative to the sum of the peak areas of all identified isotopologues. Isotopic Purity (%) = [Area(d4) / (Area(d0) + Area(d1) + Area(d2) + Area(d3) + Area(d4))] x 100

1.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) offers a complementary approach to determine isotopic enrichment. Both ¹H and ²H NMR can be employed.[4][5] In ¹H NMR, the decrease in the integral of a specific proton signal after deuteration is proportional to the isotopic enrichment at that position. ²H NMR directly detects the deuterium nuclei, and the integral of the deuterium signal can be used for quantification.

Experimental Protocol: Isotopic Enrichment by Quantitative ¹H NMR

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Accurately weigh a known amount of this compound and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquisition Parameters:

-

Pulse Sequence: A standard quantitative pulse sequence with a long relaxation delay (D1 ≥ 5 x T₁ of the signals of interest).

-

Number of Scans: Sufficient scans to achieve a high signal-to-noise ratio (e.g., 16 or more).

-

-

Data Analysis:

-

Integrate the signal of a proton in the non-deuterated portion of the this compound molecule and the signal of the internal standard.

-

Compare the integral ratio to that of a known concentration of unlabeled Remdesivir under the same conditions to determine the concentration of the deuterated species.

-

The isotopic enrichment can be calculated by comparing the integral of a residual proton signal in the deuterated position to the integral of a proton in a non-deuterated position.

-

Expected Isotopic Purity Data

While specific batch data for this compound is not publicly available, commercially available deuterated internal standards typically exhibit high isotopic purity.

| Parameter | Expected Value | Method |

| Isotopic Enrichment (d4) | > 98% | HRMS, NMR |

| d0 Isotopologue | < 0.5% | HRMS |

| d1 Isotopologue | < 1.0% | HRMS |

| d2 Isotopologue | < 1.5% | HRMS |

| d3 Isotopologue | < 2.0% | HRMS |

Table 1: Expected Isotopic Purity Profile of this compound.

Stability of this compound

The stability of this compound is a critical factor for its use as an analytical standard and for understanding its degradation pathways. Stability studies are typically conducted under various stress conditions as mandated by ICH guidelines. The stability profile of this compound is expected to be comparable to that of unlabeled Remdesivir.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[6][7][8][9]

Experimental Protocol: Forced Degradation of Remdesivir

-

Stock Solution Preparation: Prepare a stock solution of Remdesivir (or this compound) in a suitable solvent such as methanol or acetonitrile (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 1 hour. Remdesivir is known to be particularly susceptible to basic hydrolysis.[6]

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid drug substance at 105°C for 48 hours.

-

Photolytic Degradation: Expose the drug solution to UV light (254 nm) and fluorescent light for an extended period (e.g., 7 days).

-

-

Sample Analysis: Analyze the stressed samples by a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial to separate the intact drug from its degradation products.

Experimental Protocol: Stability-Indicating HPLC-UV Method

-

Instrumentation: An HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Summary of Remdesivir Stability

Published studies on Remdesivir have shown its degradation under various stress conditions.[6][7][9]

| Stress Condition | Observation |

| Acidic Hydrolysis | Moderate degradation |

| Basic Hydrolysis | Significant degradation |

| Oxidative Degradation | Moderate degradation |

| Thermal Degradation | Stable in solid form, some degradation in solution |

| Photolytic Degradation | Some degradation upon exposure to light |

Table 2: Summary of Forced Degradation Results for Remdesivir.

Synthesis of this compound

Visualizations

Workflow for Isotopic Purity Assessment

Forced Degradation Study Workflow

Metabolic Activation Pathway of Remdesivir

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. Development, validation and forced degradation studies of green liquid chromatographic method for determination of remdesivir in bulk drug and pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pjps.pk [pjps.pk]

- 9. irjpms.com [irjpms.com]

The Role of Remdesivir-d4 in Unraveling the Pharmacokinetics of Remdesivir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical role of deuterated Remdesivir, specifically Remdesivir-d4, in the pharmacokinetic analysis of the antiviral drug Remdesivir. While not a therapeutic agent itself, this compound is an indispensable tool as an internal standard in bioanalytical methods, ensuring the accuracy and reliability of quantitative data in preclinical and clinical studies. This document details the experimental protocols for these methods, presents key validation data, and visualizes the intricate metabolic pathways and experimental workflows.

Introduction to Remdesivir and the Need for a Robust Internal Standard

Remdesivir is a nucleotide analog prodrug that has demonstrated broad-spectrum antiviral activity.[1][2] It is an adenosine nucleotide analog that, upon metabolic activation to its triphosphate form (GS-443902), inhibits viral RNA polymerases.[1][3][4] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties and the pharmacokinetic (PK) profile of Remdesivir is crucial for optimizing dosing regimens and ensuring patient safety.[1]

Accurate quantification of drug concentrations in biological matrices is the cornerstone of pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[5][6] The use of a stable isotope-labeled internal standard, such as this compound, is essential to correct for variations in sample preparation and instrument response, thereby ensuring the precision and accuracy of the results.[5][7] Deuterated compounds like this compound are ideal internal standards because they have nearly identical chemical and physical properties to the analyte but a different mass, allowing them to be distinguished by the mass spectrometer.[4]

The Metabolic Journey of Remdesivir

Remdesivir undergoes a complex metabolic activation process to exert its antiviral effect. As a prodrug, it is designed to efficiently enter cells before being converted to its active form.[4][8] The metabolic pathway is a critical aspect of its pharmacology.

Remdesivir is first metabolized by carboxylesterase 1 (CES1) and cathepsin A to an intermediate metabolite, GS-704277.[3] This intermediate is then phosphorylated to a monophosphate form, which is subsequently converted to the active triphosphate metabolite, GS-443902.[1][4] This active form mimics the natural adenosine triphosphate and is incorporated into the nascent viral RNA chain by the RNA-dependent RNA polymerase (RdRp), causing premature termination of viral replication.[1][8] An alternative pathway involves the dephosphorylation of the monophosphate intermediate to the nucleoside analog GS-441524, which is the predominant and most persistent metabolite in plasma.[4]

Experimental Protocols: Bioanalytical Method Using this compound

The following sections detail a typical experimental protocol for the quantification of Remdesivir in biological matrices, such as rat or human plasma, using this compound as an internal standard.[5][7]

Sample Preparation: Liquid-Liquid Extraction

A robust sample preparation method is crucial for removing interfering substances from the plasma matrix. Liquid-liquid extraction is a commonly employed technique.[7]

Protocol:

-

To a 100 µL aliquot of plasma sample, add 10 µL of this compound internal standard solution (concentration will vary depending on the assay).

-

Vortex the sample for 30 seconds.

-

Add 1 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

-

Vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

The separation and detection of Remdesivir and this compound are achieved using a validated LC-MS/MS method.[5][7]

Table 1: Typical LC-MS/MS Parameters

| Parameter | Typical Value |

| Liquid Chromatography | |

| Column | Inertsil ODS column (150x4.6mm, 3.5µm) or equivalent C18 column[7] |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile)[7][9] |

| Flow Rate | 0.5 - 1.0 mL/min[7] |

| Column Temperature | Ambient or controlled (e.g., 40°C) |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Monitored Transitions (MRM) | Remdesivir: Specific parent > daughter ion transition |

| This compound: Specific parent > daughter ion transition | |

| Dwell Time | 100 - 200 ms |

| Collision Energy | Optimized for each analyte |

Bioanalytical Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability for pharmacokinetic studies. The validation parameters are assessed according to regulatory guidelines (e.g., FDA, EMA).[5][9] this compound is instrumental in achieving the required levels of precision and accuracy.

Table 2: Summary of Bioanalytical Method Validation Parameters

| Parameter | Description | Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. Established by a calibration curve. | Correlation coefficient (r²) ≥ 0.99[7] |

| Accuracy | The closeness of the measured concentration to the true concentration. Assessed using Quality Control (QC) samples at different concentrations. | Within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ)[5][10] |

| Precision | The degree of scatter between a series of measurements. Evaluated as the coefficient of variation (%CV) for QC samples. | ≤15% CV (≤20% for LLOQ)[5][10] |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible. |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Consistent and reproducible across different lots of the biological matrix. |

| Stability | The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). | Within ±15% of the initial concentration.[10] |

Note: The specific values for these parameters will be determined during the validation of a particular assay.

Pharmacokinetic Data from Studies Utilizing Deuterated Internal Standards

While pharmacokinetic data for this compound itself is not the focus, the use of deuterated internal standards has enabled the precise determination of Remdesivir's pharmacokinetic parameters in various populations.

Table 3: Selected Pharmacokinetic Parameters of Remdesivir in Humans (from various studies)

| Parameter | Value | Conditions |

| Elimination Half-life (t½) | ~1 hour[8] | Single intravenous infusion. |

| Protein Binding | 88 - 93.6%[8] | In human plasma. |

| Metabolites | GS-441524 and GS-704277 are major metabolites in plasma.[8] | The elimination half-life of GS-441524 is approximately 27 hours.[8] |

| Excretion | Primarily renal excretion of metabolites.[3] |

This table presents a summary of data for Remdesivir, obtained through methods relying on deuterated internal standards for quantification.

Conclusion

The preliminary investigation of this compound reveals its indispensable role not as a therapeutic agent, but as a critical tool in the pharmacokinetic evaluation of Remdesivir. As a stable isotope-labeled internal standard, this compound ensures the accuracy, precision, and reliability of bioanalytical methods, particularly LC-MS/MS assays. The detailed experimental protocols and validation parameters outlined in this guide underscore the rigorous standards required for pharmacokinetic studies. The use of deuterated standards allows researchers and drug development professionals to have high confidence in the quantitative data that informs our understanding of Remdesivir's behavior in the body, ultimately contributing to its safe and effective use as an antiviral therapeutic.

References

- 1. ADME and Pharmacokinetic Properties of Remdesivir: Its Drug Interaction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of an LC-MS/MS method for simultaneous determination of remdesivir and its hydrolyzed metabolite and nucleoside, and its application in a pharmacokinetic study of normal and diabetic nephropathy mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ADME and Pharmacokinetic Properties of Remdesivir: Its Drug Interaction Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anti-SARS-CoV-2 activity of deuterated GS-441524 analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. ijpscr.info [ijpscr.info]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Remdesivir in Human Plasma using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Remdesivir is a nucleotide analog prodrug that has demonstrated broad-spectrum antiviral activity.[1] It was notably the first antiviral drug approved by the U.S. Food and Drug Administration (FDA) for the treatment of COVID-19.[2] To support pharmacokinetic and therapeutic drug monitoring studies, a sensitive, selective, and robust bioanalytical method is essential for the accurate quantification of Remdesivir in biological matrices such as human plasma.[2][3]

This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Remdesivir in human plasma. The method utilizes Remdesivir-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The sample preparation is streamlined using a simple protein precipitation technique, which is amenable to high-throughput analysis.[4] This method has been validated according to FDA bioanalytical guidelines, demonstrating excellent performance across a clinically relevant concentration range.[1][2]

Materials and Methods

Chemicals and Reagents

-

Remdesivir reference standard (≥99% purity)

-

This compound internal standard (≥99% purity)

-

LC-MS grade Acetonitrile

-

LC-MS grade Methanol

-

LC-MS grade Water

-

Formic Acid (≥99%)

-

Control human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera or Waters ACQUITY UPLC I-Class PLUS System[4]

-

Mass Spectrometer: SCIEX QTRAP 5500 or Waters Xevo TQ-S micro Mass Spectrometer[4][5]

-

Analytical Column: Acquity UPLC HSS T3 (2.1 × 50 mm, 1.8 μm) or equivalent C18 column[1][6]

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Primary stock solutions of Remdesivir and this compound were prepared in methanol at a concentration of 1 mg/mL.

-

Working Solutions: A series of Remdesivir working solutions were prepared by serial dilution from the primary stock using 50:50 (v/v) acetonitrile/water to create calibration standards. A separate Remdesivir stock was used to prepare working solutions for Quality Control (QC) samples at low, medium, and high concentrations (LQC, MQC, HQC).

-

Internal Standard (IS) Working Solution: The this compound stock solution was diluted with acetonitrile to a final concentration of 100 ng/mL.

-

Spiked Samples: Calibration standards and QC samples were prepared by spiking 5 µL of the appropriate Remdesivir working solution into 95 µL of blank human plasma.

Experimental Protocols

Plasma Sample Preparation

A protein precipitation method was employed for sample extraction.

-

Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the supernatant to an HPLC vial.

-

Inject 5 µL of the supernatant onto the LC-MS/MS system.

To improve analyte stability, plasma samples can be acidified with diluted formic acid prior to extraction.[1][3]

LC-MS/MS Method Parameters

The chromatographic and mass spectrometric conditions were optimized for the selective and sensitive detection of Remdesivir and its internal standard.

Table 1: Liquid Chromatography (LC) Conditions

| Parameter | Condition |

| Column | Acquity UPLC HSS T3 (2.1 × 50 mm, 1.8 μm)[1] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | 5% B to 95% B over 2.5 min, hold for 0.5 min, return to 5% B in 0.1 min, equilibrate for 0.9 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Total Run Time | 4.0 minutes[4] |

Table 2: Mass Spectrometry (MS/MS) Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition | Remdesivir: 603.2 → 440.2 (Quantifier), 603.2 → 314.1 (Qualifier) |

| This compound: 607.2 → 444.2 (Quantifier) | |

| Ion Source Temp. | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | Medium |

| GS1 / GS2 | 50 / 50 psi |

Method Validation and Results

The method was validated following established regulatory guidelines for bioanalytical methods.[1] The validation assessed linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Experimental Workflow

The overall analytical process is depicted in the following workflow diagram.

Linearity

The calibration curve was linear over the concentration range of 0.5 to 5,000 ng/mL.[2] A weighted (1/x²) linear regression model was used, and the correlation coefficient (r²) was consistently >0.99.

Table 3: Calibration Curve Summary

| Parameter | Result |

| Concentration Range | 0.5 - 5,000 ng/mL |

| Regression Model | Weighted (1/x²) |

| Correlation (r²) | > 0.997 |

| LLOQ Accuracy | 80% - 120% |

| Other Levels Accuracy | 85% - 115% |

Accuracy and Precision

Intra-day (within-run) and inter-day (between-run) accuracy and precision were evaluated using four QC levels (LLOQ, LQC, MQC, HQC). The results demonstrate high precision and accuracy, with %CV values well within the acceptable limit of 15% (20% for LLOQ).[1][2]

Table 4: Summary of Accuracy and Precision Data

| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.5 | < 9.8% | 95.2% - 108.5% | < 11.5% | 94.1% - 109.2% |

| LQC | 1.5 | < 5.2% | 96.8% - 104.1% | < 6.6% | 97.5% - 103.7% |

| MQC | 150 | < 4.5% | 98.2% - 102.5% | < 5.8% | 99.0% - 101.8% |

| HQC | 4000 | < 3.9% | 99.1% - 101.7% | < 4.7% | 98.6% - 102.3% |

Data are representative values compiled from published literature.[1][2][7]

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC and HQC levels. The extraction efficiency for Remdesivir was consistent and reproducible.[2] The matrix effect was found to be minimal, indicating that co-eluting endogenous components did not significantly impact ionization.

Table 5: Extraction Recovery and Matrix Effect

| QC Level | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |

| LQC | 75.8% | 121% |

| HQC | 78.2% | 124% |

Data are representative values compiled from published literature.[2]

Stability

Remdesivir stability was evaluated under various conditions to ensure sample integrity during handling and storage. It was found to be unstable in plasma at room temperature for extended periods, highlighting the need for prompt processing or freezing.[1][4] The analyte was stable through multiple freeze-thaw cycles and during long-term storage at -70°C.[1]

Table 6: Stability Assessment Summary

| Condition | Duration | Stability Outcome (% Deviation from Nominal) |

| Bench-top (Room Temp) | 4 hours | < 10% |

| Freeze-Thaw Cycles | 3 cycles | < 8% |

| Autosampler (4°C) | 24 hours | < 12% |

| Long-term Storage | 392 days at -70°C | < 15%[1] |

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of Remdesivir in human plasma. The use of a deuterated internal standard and a straightforward protein precipitation protocol provides a reliable and high-throughput assay.[4][7] The method was successfully validated over a wide calibration range, demonstrating excellent linearity, accuracy, precision, and stability.[2][7] This validated method is well-suited for clinical research, supporting pharmacokinetic studies and therapeutic drug monitoring of Remdesivir.[3][6]

References

- 1. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-MS methods for remdesivir and GS-441524 in plasma for COVID-19. [wisdomlib.org]

- 4. lcms.cz [lcms.cz]

- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 6. ijpscr.info [ijpscr.info]

- 7. researchgate.net [researchgate.net]

Application Note & Protocol: Quantification of Remdesivir in Human Plasma using Remdesivir-d4 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir is a broad-spectrum antiviral prodrug that has been utilized in the treatment of infections caused by RNA viruses, most notably SARS-CoV-2, the virus responsible for COVID-19.[1][2][3][4][5][6] Accurate and reliable quantification of remdesivir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.[2][4] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis by mass spectrometry, as it effectively compensates for variations in sample preparation, chromatography, and ionization.[7] Deuterated remdesivir (e.g., Remdesivir-d4, -d5, or -2H5) is an ideal internal standard for this purpose due to its similar physicochemical properties to the unlabeled analyte.[2][8][9]

This document provides a detailed protocol for the extraction and quantification of remdesivir in human plasma using this compound as an internal standard with a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol is based on established and validated methodologies.[2][10]

Experimental Workflow

The overall experimental workflow for the bioanalysis of remdesivir using this compound as an internal standard is depicted in the following diagram.

Materials and Reagents

-

Remdesivir analytical standard

-

This compound (or other deuterated analog) internal standard (IS)

-

HPLC or LC-MS grade acetonitrile

-

HPLC or LC-MS grade methanol

-

Formic acid (reagent grade)

-

Ultrapure water

-

Drug-free human plasma (heparinized)

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of remdesivir and this compound in dimethyl sulfoxide (DMSO).[2]

-

Working Solutions:

-

Remdesivir Working Solutions: Serially dilute the remdesivir stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working solutions for calibration standards and quality controls (QCs).

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile containing 0.1% to 1% formic acid to a final concentration (e.g., 0.5 ng/mL).[2]

-

Preparation of Calibration Standards and Quality Controls

-

Calibration Standards: Spike drug-free human plasma with the remdesivir working solutions to achieve a calibration curve range of approximately 0.5 to 5000 ng/mL.[2] A typical calibration curve may include 8-11 non-zero concentration levels.[2]

-

Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC). For example, 1.5 ng/mL (LQC), 1000 ng/mL (MQC), and 4000 ng/mL (HQC).[2]

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 300 µL of the internal standard working solution (this compound in acetonitrile with formic acid).[2]

-

For blank samples without internal standard, add 300 µL of acetonitrile with formic acid.

-

Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at a high speed (e.g., 5000 rpm) for 5-10 minutes at 4°C to pellet the precipitated proteins.[1]

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Method

The following table summarizes typical LC-MS/MS parameters for the analysis of remdesivir. These may require optimization based on the specific instrumentation used.

| Parameter | Typical Conditions |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., Phenomenex® Synergi™ Fusion-RP, 100 x 2 mm, 4 µm or equivalent)[2] |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 - 0.8 mL/min[1] |

| Gradient Elution | A time-programmed gradient from a lower to a higher percentage of Mobile Phase B is typically used for separation. |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 25 - 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Remdesivir: m/z 603.2 → 402.1 (Quantifier), 603.2 → 200.1 (Qualifier) This compound: m/z 607.2 → 406.1 |

Data Analysis and Quantitative Data Summary

Data analysis is performed by integrating the peak areas of remdesivir and the this compound internal standard. A calibration curve is constructed by plotting the peak area ratio (remdesivir/Remdesivir-d4) against the nominal concentration of the calibration standards. A weighted (e.g., 1/x²) linear regression is typically used for the curve fit.[2] The concentration of remdesivir in QC and unknown samples is then determined from this calibration curve.

The following tables summarize typical quantitative data for a validated bioanalytical method for remdesivir using a deuterated internal standard.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |

| Remdesivir | 0.5 - 5000 | 1/x² weighted | > 0.99 |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (% Bias) |

| LLOQ | 0.5 | < 20% | < 20% | ± 20% |

| LQC | 1.5 | < 15% | < 15% | ± 15% |

| MQC | 1000 | < 15% | < 15% | ± 15% |

| HQC | 4000 | < 15% | < 15% | ± 15% |

Data presented are representative and based on published literature.[2]

Table 3: Stability Data

| Stability Condition | Duration | Temperature | Acceptance Criteria (% Deviation from Nominal) |

| Freeze-Thaw Stability | 3 cycles | -80°C to RT | ± 15% |

| Bench-Top Stability | 4 hours | Room Temp. | ± 15% |

| Autosampler Stability | 24 hours | 6°C | ± 15% |

| Long-Term Stock Stability | 30 days | -80°C | ± 15% |

| Long-Term Plasma Stability | 90 days | -80°C | ± 15% |

Data presented are representative and based on published literature.[2][10]

Signaling Pathway/Logical Relationship Diagram

The logical relationship for the quantification using an internal standard is based on the principle that the ratio of the analyte signal to the internal standard signal will remain constant despite variations in sample processing and analysis.

Conclusion

The protocol described provides a robust and reliable method for the quantification of remdesivir in human plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard is critical for achieving the high accuracy and precision required for regulated bioanalysis. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of remdesivir. Researchers should perform a full method validation according to regulatory guidelines (e.g., FDA or EMA) before analyzing clinical samples.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-MS methods for remdesivir and GS-441524 in plasma for COVID-19. [wisdomlib.org]

- 4. Analytical methods for the determination of remdesivir as a promising antiviral candidate drug for the COVID-19 pandemic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spectrophotometric quantitative analysis of remdesivir using acid dye reagent selected by computational calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Remdesivir Quantification using Remdesivir-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of Remdesivir in biological matrices, specifically utilizing Remdesivir-d4 as a stable isotope-labeled internal standard (SIL-IS). The following sections offer comprehensive guidance on sample preparation, analytical methodologies, and data interpretation, tailored for researchers in drug development and clinical pharmacology.

Introduction

Remdesivir is an antiviral prodrug that has been a key therapeutic agent in the management of COVID-19. Accurate quantification of Remdesivir in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based quantification, as it effectively compensates for variability in sample preparation and instrument response. This document outlines two primary sample preparation techniques: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

Quantitative Data Summary

The following tables summarize the quantitative performance of the described sample preparation techniques for Remdesivir analysis.

Table 1: Performance Characteristics of Protein Precipitation Method

| Parameter | Performance Metric | Reference |

| Linearity Range | 0.5 - 5000 ng/mL | [1] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [1] |

| Accuracy | Within ±15% | [2] |

| Precision (CV%) | <15% | [2] |

| Extraction Recovery | ~75-77% | [1] |

| Matrix Effect | Ion enhancement observed, but compensated by SIL-IS | [1][3] |

Table 2: Performance Characteristics of Liquid-Liquid Extraction Method

| Parameter | Performance Metric | Reference |

| Linearity Range | 1 - 20 ng/mL (in rat plasma) | [4] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL (in rat plasma) | [4] |

| Accuracy | 90.23 - 100.73% | [4] |

| Precision (CV%) | <5% | [4] |

| Extraction Recovery | Good and consistent | [4] |

| Matrix Effect | Within acceptable limits | [4] |

Experimental Protocols

Protein Precipitation (PPT) Protocol for Human Plasma

This protocol is adapted from established methods for Remdesivir quantification that utilize a deuterated internal standard.[1][2]

Materials:

-

Human plasma samples

-

Remdesivir analytical standard

-

This compound internal standard

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Thawing: Thaw plasma samples and this compound internal standard on ice.

-

Internal Standard Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add a specific volume of this compound working solution to achieve a final concentration of 0.5 ng/mL.[1]

-

Protein Precipitation: Add 300 µL of cold acetonitrile containing 1% formic acid to the plasma sample.[1]

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

Analysis: Inject an appropriate volume of the supernatant into the LC-MS/MS system.

Workflow Diagram:

Liquid-Liquid Extraction (LLE) Protocol for Plasma

This protocol is based on a method developed for Remdesivir quantification in rat plasma using this compound as the internal standard.[4]

Materials:

-

Plasma samples (e.g., rat plasma)

-

Remdesivir analytical standard

-

This compound internal standard

-

Acetonitrile (ACN), HPLC grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solvent (e.g., mobile phase)

Procedure:

-

Sample Aliquoting: Pipette 200 µL of the plasma sample into a clean microcentrifuge tube.[4]

-

Internal Standard Addition: Add 500 µL of the this compound internal standard working solution to the plasma sample.[4]

-

Extraction Solvent Addition: Add 300 µL of acetonitrile as the extraction solvent.[4]

-

Vortexing for Extraction: Vortex the mixture for 15 minutes to facilitate the extraction of Remdesivir and the internal standard into the organic phase.[4]

-

Centrifugation: Centrifuge the samples at 5000 rpm for 15 minutes to separate the aqueous and organic layers.[4]

-

Supernatant Collection: Carefully collect the supernatant (organic layer).[4]

-

Evaporation: Evaporate the collected supernatant to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase (e.g., 100 µL).

-

Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Workflow Diagram:

General Recommendations and Considerations

-

Stability of Remdesivir: Remdesivir is known to be unstable in plasma at room temperature.[5] Therefore, it is critical to keep plasma samples on ice during processing and to minimize the time between thawing and extraction.

-

Internal Standard Concentration: The concentration of the this compound internal standard should be optimized to be within the linear range of the assay and to provide a consistent and robust signal.

-

Method Validation: It is imperative to perform a full method validation according to regulatory guidelines (e.g., FDA, EMA) for any bioanalytical method. This includes assessing selectivity, specificity, accuracy, precision, recovery, matrix effects, and stability.

-

Matrix Effects: While a stable isotope-labeled internal standard can compensate for matrix effects, it is still important to evaluate them during method development and validation to ensure the reliability of the results.[1][3] Different biological matrices can exhibit varying degrees of ion suppression or enhancement.

These application notes and protocols provide a solid foundation for the development and implementation of robust bioanalytical methods for the quantification of Remdesivir using this compound as an internal standard. Adherence to these guidelines will contribute to the generation of high-quality data for pharmacokinetic and clinical studies.

References

- 1. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A combined assay for quantifying remdesivir and its metabolite, along with dexamethasone, in serum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 5. lcms.cz [lcms.cz]

Application Note: High-Performance Chromatographic Separation of Remdesivir and Remdesivir-d4 for Accurate Quantification

Abstract

This application note details a robust and sensitive method for the chromatographic separation and quantification of the antiviral drug Remdesivir and its deuterated internal standard, Remdesivir-d4. The described protocols are applicable for high-performance liquid chromatography (HPLC) coupled with UV detection and for more sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). These methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of Remdesivir formulations. The inclusion of a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Introduction

Remdesivir is a broad-spectrum antiviral medication that has been utilized in the treatment of viral infections. Accurate and reliable analytical methods are essential for determining its concentration in various matrices, including pharmaceutical formulations and biological samples like human plasma.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry, as it co-elutes with the analyte and compensates for variations in sample processing and instrument response. This document provides detailed protocols for the chromatographic separation of Remdesivir and this compound using both HPLC-UV and UPLC-MS/MS systems.

Experimental Protocols

Method 1: HPLC with UV Detection

This method is suitable for the quantification of Remdesivir in pharmaceutical formulations where concentration levels are relatively high.

Chromatographic Conditions:

| Parameter | Condition |

| Column | Agilent Zorbax Eclipse SB-C18 (250 x 4.6 mm, 5 µm)[3] |

| Mobile Phase | Acetonitrile and water (adjusted to pH 4 with orthophosphoric acid) (55:45 v/v)[3] |

| Flow Rate | 1.0 mL/min[3][4] |

| Injection Volume | 20 µL[3] |

| Column Temperature | 25°C |

| Detection Wavelength | 240 nm[3] |

Standard and Sample Preparation:

-

Stock Solution (1 mg/mL): Dissolve 10 mg of Remdesivir reference standard in 10 mL of methanol.[3]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 15 µg/mL.[3]

-

Sample Preparation (for drug product): Dilute the pharmaceutical formulation with the mobile phase to fall within the calibration range.

Method 2: UPLC-MS/MS for Bioanalysis

This highly sensitive and selective method is ideal for the quantification of Remdesivir and this compound in biological matrices such as human plasma.

Chromatographic Conditions:

| Parameter | Condition |

| Column | Waters Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)[5] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.15 mL/min[5] |

| Injection Volume | 5 µL[6] |

| Column Temperature | 50°C[5] |

| Gradient Elution | A linear gradient can be optimized to ensure baseline separation. A typical starting point is 95% A, ramping to 95% B over several minutes. |

Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Remdesivir) | 603.09 > 200.005 m/z[5] |

| MRM Transition (this compound) | To be determined based on the exact mass of the deuterated standard (e.g., 607.1 > 200.0) |

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.[5]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

Data Presentation

The following tables summarize the expected performance characteristics of the described methods.

Table 1: HPLC-UV Method Performance

| Parameter | Result |

| Linearity Range | 0.1–15 µg/mL[3] |

| Retention Time | Approximately 6.0 min[7] |

| Limit of Detection (LOD) | 1.95 ng/mL[7] |

| Limit of Quantification (LOQ) | 6.49 ng/mL[7] |

Table 2: UPLC-MS/MS Method Performance

| Parameter | Result |

| Linearity Range | 0.002–8 µg/mL[5] |

| Accuracy | Within ±15% |

| Precision | <15% RSD |

| Recovery | >85% |

Visualizations

Below are diagrams illustrating the experimental workflows.

Caption: HPLC-UV Experimental Workflow.

Caption: UPLC-MS/MS Bioanalytical Workflow.

Conclusion